N-(4-fluorophenyl)-2-(2-morpholinoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
This compound features a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted at position 2 with a morpholinoacetamido group and at position 3 with a 4-fluorophenyl carboxamide. The morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) enhances solubility and bioavailability, while the 4-fluorophenyl group contributes to metabolic stability and target affinity. Its synthesis typically involves nucleophilic substitution or condensation reactions under reflux conditions, as seen in analogous compounds .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(2-morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S/c22-14-5-7-15(8-6-14)23-20(27)19-16-3-1-2-4-17(16)29-21(19)24-18(26)13-25-9-11-28-12-10-25/h5-8H,1-4,9-13H2,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHJUMLHXAVAQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3CCOCC3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(4-fluorophenyl)-2-(2-morpholinoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a derivative of the tetrahydrobenzo[b]thiophene scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Tetrahydrobenzo[b]thiophene Core : This is achieved through cyclization reactions involving thiophene derivatives.
- Introduction of the Morpholinoacetamido Group : This step often employs acylation reactions with morpholinoacetamides.
- Fluorination : The introduction of the fluorine atom at the para position of the phenyl ring can be accomplished using fluorinating agents.
The final structure is characterized by various spectroscopic techniques such as NMR and IR spectroscopy to confirm the presence of functional groups and overall molecular integrity.
Anticancer Properties
Research indicates that tetrahydrobenzo[b]thiophene derivatives exhibit significant anticancer activity. A study highlighted that compounds based on this scaffold interact with specific cancer-related proteins, potentially leading to apoptosis in cancer cells. For instance:
- Mechanism of Action : These compounds may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
- Case Study : In vitro studies demonstrated that derivatives of tetrahydrobenzo[b]thiophene showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
Analgesic Effects
Another notable biological activity is the analgesic effect observed in some derivatives. A study evaluated new compounds derived from tetrahydrobenzo[b]thiophene using the hot plate method on mice:
- Findings : The analgesic activity was found to surpass that of standard analgesics like metamizole, indicating a potent pain-relieving effect .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research has shown that certain derivatives exhibit activity against various bacterial strains:
- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential bacterial enzymes .
Summary of Biological Activities
Comparison with Similar Compounds
Core Scaffold Modifications
The tetrahydrobenzo[b]thiophene core is conserved across most analogs, but substituent variations significantly influence pharmacological properties:
*Estimated based on analogous structures.
Key Structural Differences
- Heterocyclic Moieties: The target compound’s morpholine group offers balanced lipophilicity and solubility, whereas piperazine derivatives (e.g., IIIb) may improve hydrogen bonding but increase basicity .
Aromatic Substituents :
Pharmacological Implications (Predicted)
While direct biological data for the target compound is unavailable, structural analogs suggest:
- Cytotoxicity: Morpholino derivatives (e.g., 20a) may exhibit lower cytotoxicity than chlorophenyl-substituted compounds, as halogens can induce off-target effects .
- Bioavailability: The target compound’s fluorophenyl and morpholino groups likely enhance oral bioavailability compared to sulfonyl or cyano-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
